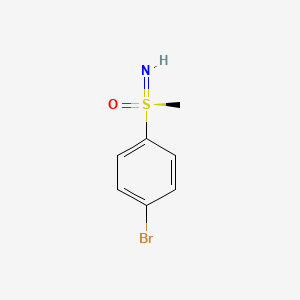
(S)-1-Bromo-4-(S-methylsulfonimidoyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-bromophenyl)(imino)methyl-lambda6-sulfanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group, an imino group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-bromophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 4-bromobenzaldehyde with a suitable sulfanamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of (S)-(4-bromophenyl)(imino)methyl-lambda6-sulfanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial production .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-bromophenyl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(S)-(4-bromophenyl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (S)-(4-bromophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-(4-bromophenyl)(imino)methyl-lambda6-sulfanone can be compared with other similar compounds, such as:
- (2-fluorophenyl)(imino)methyl-lambda6-sulfanone
- (2,4-difluorophenyl)(imino)methyl-lambda6-sulfanone
- (4-aminophenyl)(imino)methyl-lambda6-sulfanone
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications. (S)-(4-bromophenyl)(imino)methyl-lambda6-sulfanone is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(4-bromophenyl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3/t11-/m0/s1 |
InChI Key |
VFSHUOASIOCCAA-NSHDSACASA-N |
Isomeric SMILES |
C[S@](=N)(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















